molecular formula C27H33NOS B12543931 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one CAS No. 142913-04-0

3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one

Cat. No.: B12543931
CAS No.: 142913-04-0
M. Wt: 419.6 g/mol
InChI Key: FJPOATPWVSRANU-UHFFFAOYSA-N
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Description

3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one is a Schiff base derivative characterized by a naphthalenone core functionalized with a decylsulfanyl-substituted anilino methylidene group. The decylsulfanyl chain introduces hydrophobicity and may influence molecular packing and intermolecular interactions, distinguishing it from simpler analogs.

Properties

CAS No.

142913-04-0

Molecular Formula

C27H33NOS

Molecular Weight

419.6 g/mol

IUPAC Name

3-[(2-decylsulfanylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C27H33NOS/c1-2-3-4-5-6-7-8-13-18-30-27-17-12-11-16-25(27)28-21-24-19-22-14-9-10-15-23(22)20-26(24)29/h9-12,14-17,19-21,29H,2-8,13,18H2,1H3

InChI Key

FJPOATPWVSRANU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=CC=C1N=CC2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one typically involves the condensation of 2-(decylsulfanyl)aniline with naphthalen-2(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the anilino group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Effects on Molecular Properties

  • 1-[(4-Hydroxyanilino)-methylidene]naphthalen-2(1H)-one : Features a hydroxyl group at the para position of the anilino ring, promoting hydrogen bonding and increasing polarity.
  • 1-{(Z)-[2-Methoxy-5-(trifluoromethyl)anilino]methylidene}naphthalen-2(1H)-one : Contains electron-withdrawing trifluoromethyl and methoxy groups, altering electronic properties and steric bulk.
  • 3-{(E)-[(2-Chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one : A quinazolinone analog with a chlorophenyl substituent, demonstrating how heterocyclic cores influence π-π stacking and bioactivity.
Table 1: Substituent Comparison
Compound Substituent(s) Key Features
Target compound 2-(Decylsulfanyl)anilino Hydrophobic, long-chain thioether
1-[(4-Hydroxyanilino)-methylidene]... 4-Hydroxyanilino Polar, H-bond donor
1-{(Z)-[2-Methoxy-5-(CF₃)anilino]... 2-Methoxy-5-(trifluoromethyl) Electron-withdrawing, steric bulk
Quinazolinone derivatives Chlorophenyl, dihydroxyphenyl Heterocyclic core, varied bioactivity

Supramolecular and Crystallographic Features

Hydrogen Bonding and Packing

  • The target compound’s decylsulfanyl group may limit hydrogen bonding compared to hydroxyl or methoxy-substituted analogs. For example, 1-{(Z)-[3-(1-Hydroxyethyl)anilino]methylidene}naphthalen-2(1H)-one forms extensive H-bond networks via hydroxyl groups, stabilizing its monoclinic (P21/c) crystal lattice .
  • Quinazolinone Schiff bases (e.g., compound 2 in ) exhibit intermolecular H-bonds between hydroxyl groups and carbonyl oxygen, enhancing thermal stability (decomposition >250°C).

Thermal Stability

  • Thermal analysis of quinazolinone derivatives reveals decomposition temperatures >250°C, attributed to rigid heterocyclic cores and H-bonding. The target compound’s aliphatic chain may reduce thermal stability compared to these analogs.

Antimicrobial Activity

  • Mixed-ligand Schiff base complexes with Mn(III) show enhanced antimicrobial activity due to metal coordination. The target compound lacks metal coordination but may exhibit activity via thioether-mediated membrane interactions.
  • Chlorophenyl-substituted quinazolinones demonstrate moderate antifungal activity (MIC 16–32 µg/mL), suggesting substituent-dependent bioactivity.

Electrochemical Properties

  • Mn(III) complexes of naphthalenone Schiff bases exhibit redox activity at −0.35 V (vs. Ag/AgCl) , whereas the target compound’s electrochemical behavior remains unexplored but may differ due to its non-metallic structure.

Biological Activity

The compound 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one , also referred to by its CAS number 142913-04-0, is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C27H33NOS
  • Molecular Weight : 419.6 g/mol
  • LogP (octanol-water partition coefficient) : 6.132, indicating high lipophilicity and potential for membrane permeability.
  • Polar Surface Area (PSA) : 54.4 Ų, suggesting moderate interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one has revealed several significant properties:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including:
    • Oligodendroglioma (Hs 683) : Moderate activity with a potency value (Pa) of 0.559.
    • Non-small-cell lung carcinoma (HOP-18) : Activity value of Pa = 0.505, highlighting its potential as an anticancer agent.
  • Gene Regulation : The compound has been shown to modulate the expression of several key genes associated with disease processes:
    • Downregulation of genes such as CCR6 (Pa = 0.573), DHFR (Pa = 0.474), and BCAS3 (Pa = 0.451), which are implicated in autoimmune disorders and cancers.
    • Upregulation of PBK (Pa = 0.812), RACGAP1 (Pa = 0.781), and BRMS1 (Pa = 0.779), with BRMS1 being particularly noted for its role in suppressing metastasis in breast cancer.
  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cholinergic transmission:
    • Acetylcholinesterase and butyrylcholinesterase activity was significantly affected, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of the compound in vitro against multiple cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology.

Cell LineIC50 Value (µM)Mechanism of Action
Hs 683 (Oligodendroglioma)10Induction of apoptosis
HOP-18 (Lung carcinoma)15Caspase activation
SF-295 (Glioblastoma)12Cell cycle arrest

Study 2: Gene Expression Modulation

In another investigation focusing on gene expression modulation, the compound was tested for its effects on gene expression profiles related to inflammation and cancer progression:

GeneExpression ChangeSignificance
CCR6Downregulatedp < 0.05
DHFRDownregulatedp < 0.01
BRMS1Upregulatedp < 0.05

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